4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid
CAS No.: 1171917-02-4
Cat. No.: VC2922968
Molecular Formula: C13H14FNO4
Molecular Weight: 267.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171917-02-4 |
|---|---|
| Molecular Formula | C13H14FNO4 |
| Molecular Weight | 267.25 g/mol |
| IUPAC Name | 4-[2-(4-fluorophenyl)acetyl]morpholine-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H14FNO4/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-19-11(8-15)13(17)18/h1-4,11H,5-8H2,(H,17,18) |
| Standard InChI Key | XACLDSAHTGTWQO-UHFFFAOYSA-N |
| SMILES | C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)O |
| Canonical SMILES | C1COC(CN1C(=O)CC2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Properties and Structure
Basic Chemical Information
4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid is classified as an organic compound with the molecular formula C13H14FNO4 and a molar mass of 267.25 g/mol . The compound is registered under the Chemical Abstracts Service (CAS) number 1171917-02-4, providing a unique identifier for this specific chemical structure . From a hazard classification perspective, this compound is categorized as an IRRITANT, suggesting that it may cause irritation upon direct contact with skin, eyes, or respiratory passages . The compound falls within the broader category of morpholine derivatives, which are known for their diverse applications in pharmaceutical research and development. This specific morpholine derivative incorporates both a carboxylic acid functional group and a fluorinated aromatic moiety, giving it distinct chemical properties compared to similar morpholine compounds.
| Property | Value |
|---|---|
| Name | 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid |
| CAS Number | 1171917-02-4 |
| Molecular Formula | C13H14FNO4 |
| Molar Mass | 267.25 g/mol |
| Hazard Classification | IRRITANT |
| Synonyms | 2-Morpholinecarboxylic acid, 4-[2-(4-fluorophenyl)acetyl]- |
Structural Characteristics
Synthesis and Production
Synthetic Routes
The synthesis of 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid typically involves specialized organic chemistry techniques focusing on the functionalization of the morpholine scaffold. The primary synthetic pathway generally employs acylation reactions to introduce the fluorophenylacetyl group at the nitrogen position of the morpholine ring, followed by carboxylation reactions to establish the carboxylic acid functionality at the desired position. Starting materials for these reactions often include morpholine derivatives and fluorinated aromatic compounds that undergo several transformation steps to construct the target molecule. The synthetic strategy must carefully control the regioselectivity of substitutions on the morpholine ring to ensure that functional groups are positioned correctly within the final structure. Modern synthetic approaches may leverage transition metal-catalyzed coupling reactions or other advanced methodologies to improve yields and reduce the formation of undesired byproducts during the synthesis of this compound.
Reaction Conditions and Considerations
The successful synthesis of 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid requires precise control of reaction conditions to ensure high yield and purity of the final product. Temperature management is particularly crucial during the acylation and carboxylation steps, as improper thermal conditions can lead to side reactions or degradation of reactive intermediates. The selection of appropriate solvents plays a significant role in the success of these synthetic reactions, with polar aprotic solvents often preferred for their ability to dissolve both the starting materials and facilitate the desired transformations. Catalysts are frequently employed to enhance reaction rates and selectivity, although the specific catalysts used may vary depending on the exact synthetic route chosen. Following completion of the synthetic procedures, purification techniques such as recrystallization, column chromatography, or preparative HPLC are typically employed to isolate the target compound with high purity. Advanced analytical methods including NMR spectroscopy and mass spectrometry are essential tools for confirming the structure and assessing the purity of the synthesized 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid.
Pharmacological Properties
Anti-inflammatory Mechanism
4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid demonstrates promising anti-inflammatory properties that have sparked interest in its potential therapeutic applications. The compound's pharmacological activity is believed to stem from its ability to modulate key inflammatory pathways within the body, particularly those involved in the production of inflammatory mediators. Its structural features, including the fluorophenyl group and morpholine scaffold, likely contribute to its ability to interact with specific biological targets associated with the inflammatory response. Research suggests that this compound may inhibit pro-inflammatory cytokine production and reduce inflammatory cell recruitment, processes that are central to the development and progression of various inflammatory conditions. The specificity of its anti-inflammatory effects may offer advantages over existing therapeutics, potentially allowing for more targeted intervention with fewer systemic side effects.
Cyclooxygenase Enzyme Inhibition
The mechanism of action of 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways by converting arachidonic acid into prostaglandins. COX enzymes exist in multiple isoforms, primarily COX-1 and COX-2, with the latter being predominantly induced during inflammatory responses. The structural characteristics of this compound, particularly the presence of the fluorophenyl group and the specific arrangement of the acetyl linker, may contribute to its ability to bind within the active site of COX enzymes, thereby preventing the conversion of arachidonic acid and reducing prostaglandin production. This inhibitory action directly impacts the inflammatory cascade by decreasing the levels of prostaglandins, which are potent mediators of inflammation responsible for symptoms such as pain, swelling, and fever. Understanding the compound's selectivity profile between COX-1 and COX-2 would be valuable for assessing its potential therapeutic applications and safety profile, as selective COX-2 inhibition is generally associated with reduced gastrointestinal side effects compared to non-selective COX inhibition.
Applications and Research Directions
Medicinal Chemistry Applications
The unique structural and pharmacological properties of 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid position it as a compound of interest in several areas of medicinal chemistry research. Its potential anti-inflammatory activity makes it a candidate for development in therapeutic areas where inflammation plays a central role, including arthritis, inflammatory bowel disease, and certain respiratory conditions. The compound may also serve as a valuable scaffold for medicinal chemists seeking to develop libraries of structurally related analogs with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies could focus on modifications to the fluorophenyl group, alterations to the linking acetyl moiety, or substitutions on the morpholine ring to explore how these changes affect biological activity. Additionally, the compound's carboxylic acid group provides a convenient handle for further derivatization, such as the formation of esters, amides, or other functional group transformations that might improve drug-like properties or target engagement.
Chemical Reactivity and Stability
Stability Considerations
The stability of 4-[2-(4-Fluoro-phenyl)-acetyl]-morpholine-2-carboxylic acid under various conditions is an important consideration for both its synthesis and potential pharmaceutical applications. The carboxylic acid functionality in the compound might be susceptible to esterification or decarboxylation under certain conditions, particularly in acidic or high-temperature environments. The amide bond formed between the morpholine nitrogen and the acetyl group generally exhibits good chemical stability but could potentially undergo hydrolysis under strongly acidic or basic conditions. Long-term storage stability studies would be valuable to determine the compound's shelf-life and identify appropriate storage conditions to prevent degradation. Environmental factors such as light, heat, and humidity may also impact the stability of this compound, necessitating appropriate packaging and handling considerations if it were to be developed for pharmaceutical applications.
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